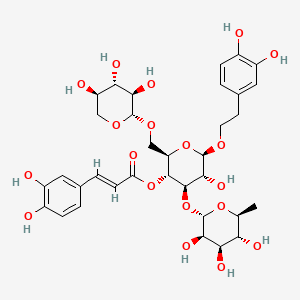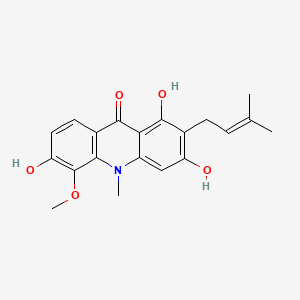
Forsitósido F
Descripción general
Descripción
[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is a natural product found in Globularia trichosantha, Brandisia hancei, and other organisms with data available.
Aplicaciones Científicas De Investigación
- Método asistido por β-ciclodextrina: Este proceso verde utiliza β-ciclodextrina (β-CD) para ayudar en la extracción de ingredientes activos de las hojas de Forsythia suspensa . Los rendimientos de forsitósido A, filirina y filigenol fueron 11.80 ± 0.141%, 5.49 ± 0.078% y 0.319 ± 0.004%, respectivamente .
- Extracción ultrasónica asistida por líquido iónico (ILUAE): Este método utiliza líquidos iónicos de l-alquil-3-metilimidazolio para la extracción de forsitósidos .
Estabilidad y Solubilidad
La estabilidad y la solubilidad del Forsitósido F se mejoran significativamente cuando se extrae con β-CD. La pérdida de forsitósido A del FSE-CD acuoso a 80 °C fue solo del 12%, en comparación con el extracto de hoja de Forsythia suspensa (FSE) que disminuyó en un 13% . La solubilidad acuosa del FSE-CD se incrementó significativamente a 70.2 g/L .
Actividad antioxidante
El this compound exhibe actividad antioxidante. El EC 50 para la eliminación de radicales DPPH y ABTS disminuyó a 28.98 ug/mL y 25.54 ug/mL, respectivamente .
Aplicaciones de la medicina tradicional china (MTC)
El this compound, como componente de Forsythia suspensa, se ha utilizado en la MTC durante más de 2000 años para el tratamiento de enfermedades infecciosas, como la nefritis aguda, el erisipelas y las úlceras .
Mejora de la absorción intestinal
El this compound puede mejorar la absorción intestinal de fármacos macromoleculares hidrófilos, como la insulina y los dextranos marcados con isotiocianato de fluoresceína (FD). La biodisponibilidad de estos fármacos podría aumentar aproximadamente 2.5 veces .
Mecanismo De Acción
Target of Action
Forsythoside F, a phenylethanol glycoside found in Forsythia suspensa, primarily targets xanthine oxidase . Xanthine oxidase is an enzyme involved in the metabolism of purines, which are vital components of DNA and RNA. By inhibiting xanthine oxidase, Forsythoside F can potentially regulate purine metabolism and exert anti-hyperuricemic effects .
Mode of Action
Forsythoside F interacts with its target, xanthine oxidase, by binding to the enzyme and inhibiting its activity . This inhibition can lead to a decrease in the production of uric acid, a byproduct of purine metabolism. High levels of uric acid can lead to conditions such as gout and kidney stones, so Forsythoside F’s inhibitory action on xanthine oxidase may help prevent these conditions .
Biochemical Pathways
Forsythoside F is known to regulate several signaling pathways. It has been found to regulate the toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor kappaB (NF-κB), and nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathways . These pathways are involved in immune response, inflammation, and oxidative stress, suggesting that Forsythoside F may have anti-inflammatory, anti-oxidative, and immunomodulatory effects .
Pharmacokinetics
It is known that the bioavailability of phenylethanol glycosides, the class of compounds to which forsythoside f belongs, is generally low
Result of Action
The molecular and cellular effects of Forsythoside F’s action are primarily related to its anti-inflammatory and anti-oxidative properties. By inhibiting xanthine oxidase and regulating key signaling pathways, Forsythoside F can potentially reduce inflammation, oxidative stress, and associated cellular damage .
Action Environment
The action of Forsythoside F can be influenced by various environmental factors. For instance, the harvest time of Forsythia suspensa, the plant from which Forsythoside F is derived, can affect the levels and bioavailability of active components, including Forsythoside F
Análisis Bioquímico
Biochemical Properties
Forsythoside F plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, including xanthine oxidase, which it inhibits, thereby exhibiting antihyperuricemic effects . Additionally, Forsythoside F interacts with toll-like receptor 4 (TLR4) and nuclear factor kappaB (NF-κB), modulating inflammatory responses . These interactions highlight the compound’s potential in managing oxidative stress and inflammation.
Cellular Effects
Forsythoside F exerts significant effects on various cell types and cellular processes. It has been shown to promote growth and reduce inflammation in muscle cells . In cancer cells, Forsythoside F inhibits proliferation by blocking cell cycle progression at the G2/M phase . The compound also influences cell signaling pathways, such as the TLR4/NF-κB pathway, and affects gene expression related to inflammation and oxidative stress .
Molecular Mechanism
At the molecular level, Forsythoside F exerts its effects through several mechanisms. It binds to xanthine oxidase, inhibiting its activity and reducing uric acid levels . Forsythoside F also modulates the TLR4/MyD88/NF-κB signaling pathway, leading to decreased production of pro-inflammatory cytokines . Furthermore, the compound activates the Nrf2/HO-1 pathway, enhancing antioxidant defenses .
Temporal Effects in Laboratory Settings
Forsythoside F demonstrates stability under laboratory conditions, with its effects observed over extended periods. Studies have shown that the compound maintains its anti-inflammatory and antioxidant properties over time . Long-term exposure to Forsythoside F in vitro has revealed sustained inhibition of inflammatory markers and protection against oxidative damage .
Dosage Effects in Animal Models
In animal models, the effects of Forsythoside F vary with dosage. Lower doses have been shown to reduce inflammation and oxidative stress without adverse effects . Higher doses may lead to toxicity and adverse reactions, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
Forsythoside F is involved in several metabolic pathways, including the phenylpropanoid pathway. It interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate-4-hydroxylase, influencing the synthesis of phenolic compounds . These interactions affect metabolic flux and the levels of various metabolites, contributing to the compound’s pharmacological effects .
Transport and Distribution
Within cells and tissues, Forsythoside F is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, affecting its bioavailability and therapeutic efficacy . Forsythoside F has been shown to accumulate in inflamed tissues, enhancing its anti-inflammatory effects .
Subcellular Localization
Forsythoside F is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by this localization, with specific targeting signals and post-translational modifications directing it to these compartments . The compound’s presence in the nucleus allows it to modulate gene expression and exert its pharmacological effects .
Propiedades
IUPAC Name |
[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44O19/c1-14-24(41)26(43)28(45)34(50-14)53-31-29(46)33(47-9-8-16-3-6-18(36)20(38)11-16)51-22(13-49-32-27(44)25(42)21(39)12-48-32)30(31)52-23(40)7-4-15-2-5-17(35)19(37)10-15/h2-7,10-11,14,21-22,24-39,41-46H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25-,26+,27+,28+,29+,30+,31+,32-,33+,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLMUADTACCMDJ-UVQMCPPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(CO4)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94130-58-2 | |
| Record name | Arenarioside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094130582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying D-2-O-methylapiose in Forsythoside F?
A1: The research highlights that D-2-O-methylapiose was identified in a natural product for the first time during the characterization of Forsythoside F. [] This discovery is significant because it expands our understanding of the diversity of sugars present in natural products. Further research may explore the potential biological significance of this specific sugar within Forsythoside F and other compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S,4S)-4-[[(2S,3S)-3-amino-2-[[(2R,3R)-2-[[2-[[(4Z,6E)-2,3-dihydroxy-2,6,8-trimethyldeca-4,6-dienoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-N'-[(6R,9S,15R,18R,19R,22S)-6-[(1R)-1-hydroxyethyl]-3-[(4-hydroxyphenyl)-methoxymethyl]-15-(methoxymethyl)-9-methyl-2,5,8,11,14,17,21-heptaoxo-19-propan-2-yl-20-oxa-1,4,7,10,13,16-hexazabicyclo[20.4.0]hexacosan-18-yl]-2,3-dimethylpentanediamide](/img/structure/B1231182.png)
![[(2S,3S,4R,5R)-2-methyl-5-(2-methylbutanoyloxy)-6-[[(3R,4S,5R,6R,8R,10S,22S,23R,24R,26R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] 2-methylbutanoate](/img/structure/B1231183.png)
![(5E)-5-{[1-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-[(2-FLUOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE](/img/structure/B1231185.png)





![Methyl 2-(difluoromethyl)-5-[[6-(difluoromethyl)-5-methoxycarbonyl-4-(2-methylpropyl)-2-(trifluoromethyl)pyridin-3-yl]disulfanyl]-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B1231197.png)
![[Methylthio]acetate](/img/structure/B1231198.png)




